(Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide

Description

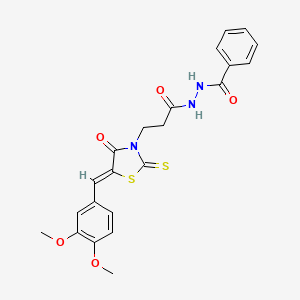

The compound “(Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide” is a structurally complex molecule featuring a thiazolidinone core substituted with a 3,4-dimethoxybenzylidene group at the 5-position and a benzohydrazide moiety linked via a propanoyl chain. Thiazolidinone derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, often attributed to their ability to modulate enzyme function or disrupt cellular processes . The 3,4-dimethoxy substituents on the benzylidene ring may enhance lipophilicity and electronic effects, impacting solubility and receptor binding .

Properties

IUPAC Name |

N'-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-29-16-9-8-14(12-17(16)30-2)13-18-21(28)25(22(31)32-18)11-10-19(26)23-24-20(27)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,26)(H,24,27)/b18-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWQPJMAZCXITG-AQTBWJFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a product of an aldol condensation reaction

Mode of Action

It’s known that the compound is formed via a base-catalyzed aldol condensation reaction. This involves the formation of an enolate from the aldehyde reagent, which then acts as a nucleophile to attack the carbonyl of a different molecule of the starting aldehyde, forming a new carbon-carbon bond.

Biochemical Pathways

Similar compounds have been reported to induce anti-cancer activity through microtubule stabilization and activation of reactive oxygen species.

Result of Action

Similar compounds have shown anti-cancer activity through microtubule stabilization and activation of reactive oxygen species.

Action Environment

It’s known that the compound is formed via a base-catalyzed aldol condensation reaction, which could potentially be influenced by environmental factors such as temperature and pH.

Biological Activity

Overview

(Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes a thiazolidinone ring and multiple functional groups, positions it as a candidate for various therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Chemical Structure

The chemical structure of this compound is defined by the following IUPAC name:

The molecular formula is , with a molecular weight of approximately 402.49 g/mol.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating various biochemical pathways. For instance, studies have shown that similar hydrazone derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission processes .

- Interaction with Biomolecules : The presence of methoxy and hydroxy groups allows for hydrogen bonding interactions with biological targets, potentially affecting cellular signaling pathways and gene expression .

Anticancer Activity

Research indicates that compounds with similar structural motifs have demonstrated significant anticancer properties. For example, studies on thiazolidinone derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property is critical in the development of therapies for chronic inflammatory diseases .

Antimicrobial Effects

The thiazolidinone framework has been associated with antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is under investigation .

Case Study 1: Enzyme Inhibition Profile

A comparative study on hydrazones indicated that derivatives similar to this compound exhibited IC50 values ranging from 46.8 to 137.7 µM for AChE inhibition . This suggests a moderate potency that could be enhanced through structural modifications.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 46.8 | AChE |

| Compound B | 137.7 | BuChE |

Case Study 2: Anticancer Activity Assessment

In vitro studies on thiazolidinone derivatives revealed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective growth inhibition . Further exploration into the apoptotic pathways activated by these compounds could provide insights into their mechanism.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the benzylidene ring, thiazolidinone modifications, and hydrazide/hydrazone variations:

Key Observations :

- Electron-Donating vs.

- Thioxo vs. Oxo Groups: The 2-thioxo group in the thiazolidinone ring (target compound) may improve metal-chelating capacity compared to oxo analogues .

Comparison with Analogues :

- : Uses phenyl isocyanate and K₂CO₃ in acetonitrile for cyclization, differing from the hydrazine-based approach for the target compound .

- : Employs hydrazine hydrate and acetic acid catalysis for hydrazone formation, a strategy adaptable to the target compound’s synthesis .

Physicochemical Properties

Predicted properties of the target compound, inferred from analogues:

Notable Trends:

- The 3,4-dimethoxy groups increase molecular weight and lipophilicity compared to methyl or chloro substituents.

- The hydrazide moiety may raise pKa slightly relative to amide derivatives .

Pharmacological Potential

While direct biological data for the target compound is unavailable, insights can be drawn from analogues:

- Antibacterial Activity: Compounds with thioxothiazolidinone cores (e.g., ) show moderate activity against Gram-positive bacteria, suggesting the target compound may share this trait.

- Anticancer Potential: The 3,4-dimethoxybenzylidene group is structurally similar to combretastatin analogues (), which inhibit tubulin polymerization.

- Enzyme Inhibition: Thioxothiazolidinones are known to inhibit tyrosinase or carbonic anhydrase, depending on substituents .

Q & A

How can researchers optimize the synthesis of (Z)-N'-(3-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)benzohydrazide to improve yield and purity?

Basic Research Question

Methodological Answer:

The synthesis of this compound involves multi-step reactions, including cyclization of thiourea derivatives and condensation with aldehydes. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or methanol improves crystallinity .

- Temperature control : Cyclization steps often require reflux conditions (70–100°C) to drive the reaction to completion .

- Catalysts : Anhydrous sodium acetate or glacial acetic acid is critical for facilitating Schiff base formation in the benzylidene moiety .

- Purification : Recrystallization in ethanol or methanol, followed by column chromatography, ensures >95% purity. Monitor intermediates via TLC (20% ethyl acetate/hexane) .

What analytical techniques are essential for confirming the structural integrity of this compound and its intermediates?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify the Z-configuration of the benzylidene group and confirm the thiazolidinone ring structure. Key signals include δ 7.3–7.8 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the thioxothiazolidinone core .

- IR Spectroscopy : Look for characteristic peaks at 1650–1700 cm (C=O stretch) and 1250–1300 cm (C=S stretch) .

How does the 3,4-dimethoxybenzylidene substituent influence the compound’s biological activity compared to other benzylidene derivatives?

Advanced Research Question

Methodological Answer:

The 3,4-dimethoxy groups enhance electron-donating effects, stabilizing the benzylidene-thiazolidinone conjugate system. This increases binding affinity to targets like enzymes or receptors. For example:

- Comparative SAR Studies : Replace the 3,4-dimethoxy group with chloro or nitro substituents to assess changes in antimicrobial IC values. Dimethoxy derivatives often show 2–3x higher activity due to improved membrane permeability .

- Docking Simulations : Use AutoDock Vina to model interactions with bacterial DNA gyrase or human kinases. The methoxy groups form hydrogen bonds with active-site residues (e.g., Tyr-122 in E. coli gyrase) .

What strategies resolve contradictions in biological activity data across different assay systems?

Advanced Research Question

Methodological Answer:

Discrepancies in activity data may arise from assay conditions or cellular uptake variations. Mitigate these by:

- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer assays) .

- Solubility Optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .

- Metabolic Stability Tests : Perform liver microsome assays to rule out rapid degradation as a cause of false negatives .

How can researchers design derivatives to improve the compound’s pharmacokinetic properties?

Advanced Research Question

Methodological Answer:

- Pro-drug Strategies : Introduce hydrolyzable groups (e.g., acetylated hydrazides) to enhance oral bioavailability. Test hydrolysis rates in simulated gastric fluid .

- LogP Optimization : Replace the benzohydrazide moiety with a methyl ester to lower LogP from 3.5 to 2.8, improving aqueous solubility .

- In Vivo Half-Life : Radiolabel the compound (e.g., -isotope) and track tissue distribution in rodent models to identify metabolic hotspots .

What computational methods are effective for predicting the compound’s mechanism of action?

Advanced Research Question

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to putative targets (e.g., COX-2 or β-lactamase) using GROMACS. Analyze RMSD plots to assess complex stability .

- QSAR Models : Train models with datasets of thiazolidinone derivatives to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .

- ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability and CYP450 inhibition risks .

How should researchers address batch-to-batch variability in biological assay results?

Basic Research Question

Methodological Answer:

- Quality Control (QC) : Implement HPLC-PDA (photodiode array) to ensure >98% purity for each batch. Reject batches with unidentified peaks .

- Biological Replicates : Perform triplicate assays with independent compound batches to calculate mean ± SEM. Use ANOVA to confirm statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.